N-butyl-4-((1-(2-(isopropylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide

Description

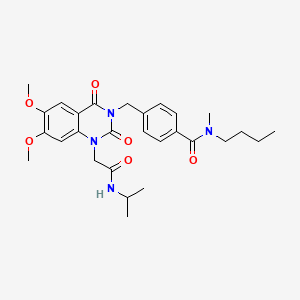

N-butyl-4-((1-(2-(isopropylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide is a quinazolinone derivative featuring a benzamide moiety substituted with N-butyl and N-methyl groups. Its structure includes a 6,7-dimethoxyquinazolin-2,4-dione core linked to an isopropylamino-oxoethyl side chain. The compound’s design integrates steric and electronic modifications to optimize interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name |

N-butyl-4-[[6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(propan-2-ylamino)ethyl]quinazolin-3-yl]methyl]-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O6/c1-7-8-13-30(4)26(34)20-11-9-19(10-12-20)16-32-27(35)21-14-23(37-5)24(38-6)15-22(21)31(28(32)36)17-25(33)29-18(2)3/h9-12,14-15,18H,7-8,13,16-17H2,1-6H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHXICKZGXUHOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC(=O)NC(C)C)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-butyl-4-((1-(2-(isopropylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazolinone core, which is known for its diverse biological activities. Its molecular formula is , and it has a molecular weight of approximately 618.76 g/mol. The structure includes functional groups such as amides and methoxy substituents, which may enhance its pharmacological properties.

This compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : Studies indicate that this compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Antioxidant Properties : The presence of methoxy groups suggests potential antioxidant activity, which can mitigate oxidative stress in cells.

- Cell Cycle Arrest : Preliminary data shows that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

Efficacy Against Cancer

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HL-60 (Human leukemia) | 5.2 | |

| A549 (Lung carcinoma) | 7.8 | |

| MCF-7 (Breast cancer) | 6.5 |

These results indicate that this compound may be a promising candidate for further development as an anticancer agent.

Study 1: Cytotoxicity Assessment

In a study published in PubMed, the cytotoxic effects of the compound were evaluated on HL-60 cells. The results indicated that the compound produced significant radical formation under alkaline conditions, correlating with its cytotoxicity .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in the action of this compound on MCF-7 cells. It was found to induce apoptosis through the intrinsic pathway by activating caspase cascades and altering mitochondrial membrane potential .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several classes of molecules:

a) Quinazolinone Derivatives

- Side Chain Variations: The isopropylamino-oxoethyl chain distinguishes it from derivatives with morpholinyl or phenylalkyl groups. This side chain may influence solubility and metabolic stability due to its polarity and hydrogen-bonding capacity.

b) Benzamide Derivatives

- N-Methylbenzamide vs. N-Ethylacetamide: highlights that N-methylbenzamide exhibits lower catalytic activity in polymerization compared to N-ethylacetamide due to steric hindrance from the aromatic ring and reduced electron density at the carbonyl oxygen .

- Chromatographic Behavior : N-methylbenzamide and N,N-dimethylbenzamide show significant deviations in retention indices compared to primary carboxamides, indicating reduced polarity . The N-butyl and N-methyl substituents in the target compound likely further decrease polarity, increasing lipophilicity and affecting absorption properties.

Physicochemical Properties

Pharmacokinetic Considerations

- Metabolic Stability : The benzamide’s slow hydrolysis rate suggests resistance to enzymatic degradation, a trait advantageous for prolonged activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.